REACTION_SMILES
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[CH3:1][O:2][C:3]([CH:4]([NH:5][C:6]([CH2:7][N:8]([CH2:9][c:10]1[cH:11][cH:12][cH:13][cH:14][cH:15]1)[C:16](=[O:17])[O:19][C:20]([CH3:21])([CH3:22])[CH3:31])=[O:23])[CH2:24][c:25]1[cH:26][cH:27][cH:28][cH:29][cH:30]1)=[O:18].[CH3:36][OH:37].[S:32]([Cl:33])([Cl:34])=[O:35]>>[CH:4]1([CH2:24][c:25]2[cH:26][cH:27][cH:28][cH:29][cH:30]2)[NH:5][C:6](=[O:23])[CH2:7][N:8]([CH2:9][c:10]2[cH:11][cH:12][cH:13][cH:14][cH:15]2)[C:16]1=[O:17]
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Name
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COC(=O)C(Cc1ccccc1)NC(=O)CN(Cc1ccccc1)C(=O)OC(C)(C)C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)C(Cc1ccccc1)NC(=O)CN(Cc1ccccc1)C(=O)OC(C)(C)C
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
CO
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
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O=S(Cl)Cl
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Name
|
|
Type
|
product
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Smiles
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O=C1CN(Cc2ccccc2)C(=O)C(Cc2ccccc2)N1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:1][O:2][C:3]([CH:4]([NH:5][C:6]([CH2:7][N:8]([CH2:9][c:10]1[cH:11][cH:12][cH:13][cH:14][cH:15]1)[C:16](=[O:17])[O:19][C:20]([CH3:21])([CH3:22])[CH3:31])=[O:23])[CH2:24][c:25]1[cH:26][cH:27][cH:28][cH:29][cH:30]1)=[O:18].[CH3:36][OH:37].[S:32]([Cl:33])([Cl:34])=[O:35]>>[CH:4]1([CH2:24][c:25]2[cH:26][cH:27][cH:28][cH:29][cH:30]2)[NH:5][C:6](=[O:23])[CH2:7][N:8]([CH2:9][c:10]2[cH:11][cH:12][cH:13][cH:14][cH:15]2)[C:16]1=[O:17]
|
Name
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COC(=O)C(Cc1ccccc1)NC(=O)CN(Cc1ccccc1)C(=O)OC(C)(C)C
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(=O)C(Cc1ccccc1)NC(=O)CN(Cc1ccccc1)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(Cl)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1CN(Cc2ccccc2)C(=O)C(Cc2ccccc2)N1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |